REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=[O:8])=[CH:5][C:4]=1[O:13][CH:14]1[CH2:17][CH2:16][CH2:15]1)#[N:2].CS(C)=[O:20].[OH-].[Na+].OO>C(O)C.O>[NH2:2][C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:13][CH:14]1[CH2:17][CH2:16][CH2:15]1)=[O:20] |f:2.3|
|
Name
|
|
Quantity
|
0.051 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C(=O)OC)C=C1)OC1CCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at RT for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution extracted three times with ethyl acetate (20 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified to pH 3-4 by portion-wise addition of aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic solution was rotary evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=C(C=C(C(=O)O)C=C1)OC1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.026 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |